molecular formula C16H16ClN3O2S B2392537 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopropylacetamide CAS No. 1105238-84-3

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopropylacetamide

Cat. No. B2392537
CAS RN: 1105238-84-3
M. Wt: 349.83
InChI Key: HBJMBWIIMVZKHQ-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a pyrimidine ring, a thioether group, and an amide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with two nitrogen atoms), a thioether group (a sulfur atom bonded to two carbon atoms), and an amide group (a carbonyl group (C=O) bonded to a nitrogen atom). The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is used. The amide group could undergo hydrolysis, the thioether group could react with electrophiles, and the pyrimidine ring could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms within the molecule .

Scientific Research Applications

Potential as Thymidylate Synthase Inhibitors and Antitumor Agents

A study by Gangjee, Qiu, and Kisliuk (2004) explored the synthesis of compounds, including those structurally related to the chemical , as potential thymidylate synthase inhibitors. These compounds were designed to act as antitumor agents, suggesting a potential application in cancer research and treatment (Gangjee, Qiu, & Kisliuk, 2004).

Involvement in Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

Janardhan et al. (2014) discussed the synthesis of 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as building blocks for the formation of thiazolo[3,2-a]pyrimidinones. This process shows the versatility of the compound in forming ring-annulated products, hinting at its potential in diverse synthetic applications (Janardhan et al., 2014).

Use in the Preparation of Antiasthma Agents

Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related, were active as mediator release inhibitors in the human basophil histamine release assay. This points towards potential applications in the development of antiasthma agents (Medwid et al., 1990).

Pharmacokinetics and Disposition Studies

Dong et al. (2016) investigated the pharmacokinetics and disposition of PF-06282999, a compound similar to the one . This study provides insights into the metabolic and elimination mechanisms of such compounds, which is crucial in their development as therapeutic agents (Dong et al., 2016).

Synthesis as Antimicrobial Agents

Hossan et al. (2012) explored the synthesis of pyrimidinone derivatives with antimicrobial properties. Given the structural similarities, this research suggests the potential for the compound to be used in the development of new antimicrobial agents (Hossan et al., 2012).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential future directions for research on this compound would depend on its properties and potential uses. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-11-3-1-2-10(6-11)9-23-16-19-13(8-15(22)20-16)7-14(21)18-12-4-5-12/h1-3,6,8,12H,4-5,7,9H2,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJMBWIIMVZKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopropylacetamide

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